molecular formula C10H10N2 B1588361 6-Methylquinolin-2-amine CAS No. 20150-84-9

6-Methylquinolin-2-amine

Cat. No.: B1588361
CAS No.: 20150-84-9
M. Wt: 158.2 g/mol
InChI Key: RQQLHRZJJNJFJR-UHFFFAOYSA-N
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Description

6-Methylquinolin-2-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure consists of a quinoline ring with a methyl group at the 6th position and an amino group at the 2nd position, giving it unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-Methylquinolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor for fluorescent dyes used in biological labeling and photochemistry . Additionally, this compound forms stable complexes with metal ions, making it useful as a metal chelator in coordination polymers, electroplating, and electrochemical analysis . Its antimicrobial properties also suggest interactions with bacterial enzymes, inhibiting their growth .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to possess antimicrobial activity, inhibiting the growth of certain bacteria . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal ions can affect cellular redox states and signaling pathways involving metal-dependent enzymes . Furthermore, its role as a fluorescent dye precursor indicates its potential use in studying cellular processes through fluorescence microscopy .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to metal ions, forming stable complexes that can inhibit or activate metal-dependent enzymes . This binding interaction can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins . Its antimicrobial activity suggests it may inhibit bacterial enzymes, disrupting essential cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade when exposed to heat, light, or oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential toxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial activity and metal chelation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges . These dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by enzymes that modify its structure, leading to the formation of different metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways . Understanding these interactions is crucial for predicting the compound’s effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate its distribution to different cellular compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding how this compound exerts its effects in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methylquinolin-2-amine can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale of production, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions

6-Methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives, which have different biological activities.

    Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives, which are useful intermediates in the synthesis of other bioactive molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

6-Methylquinolin-2-amine can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-methylquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQLHRZJJNJFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431808
Record name 6-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20150-84-9
Record name 6-Methyl-2-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20150-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-methylquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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